![molecular formula C19H23ClINO B4096226 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4096226.png)
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
Overview
Description
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoquinoline core, a phenoxypropyl side chain, and an iodine substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
The phenoxypropyl side chain can be introduced via a nucleophilic substitution reaction. The 2-iodo-4-methylphenol is first synthesized through iodination of 4-methylphenol. This intermediate is then reacted with 3-chloropropanol in the presence of a base to form the phenoxypropyl group.
Finally, the phenoxypropyl group is attached to the isoquinoline core through a nucleophilic substitution reaction, resulting in the formation of the target compound. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine substituent allows for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets. The iodine substituent and isoquinoline core allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-bromo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
- 2-[3-(2-chloro-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
- 2-[3-(2-fluoro-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
Uniqueness
The presence of the iodine substituent in 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride imparts unique reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO.ClH/c1-15-7-8-19(18(20)13-15)22-12-4-10-21-11-9-16-5-2-3-6-17(16)14-21;/h2-3,5-8,13H,4,9-12,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXVXXSFIUTBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCC3=CC=CC=C3C2)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]acetamide](/img/structure/B4096157.png)
![1-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4096158.png)
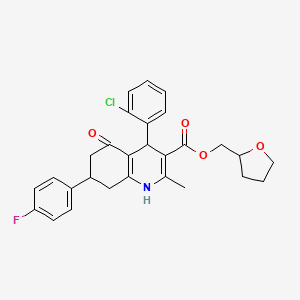
![3-(1-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B4096164.png)
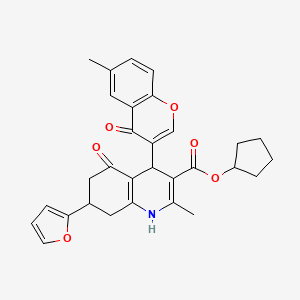
![1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4096166.png)
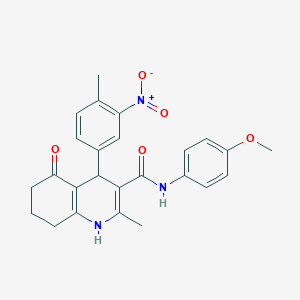
![N-(sec-butyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4096183.png)
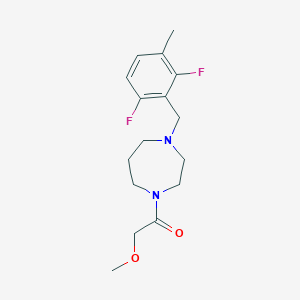
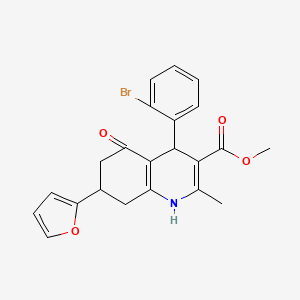
![Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B4096206.png)
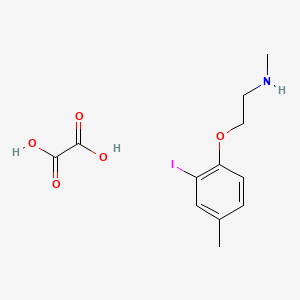
![1-{[1,1'-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B4096246.png)
